![molecular formula C23H26N2O4 B3916275 8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one](/img/structure/B3916275.png)
8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one
Overview
Description
8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one, also known as LY294002, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by scientists at Eli Lilly and Company in the late 1990s and has since been used in a variety of studies to investigate various cellular processes.
Mechanism of Action
The mechanism of action of 8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one involves its ability to inhibit PI3Ks. PI3Ks are enzymes that catalyze the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 then activates downstream signaling pathways, including the Akt/mTOR pathway, which is involved in cell growth and survival. By inhibiting PI3Ks, 8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one can block the production of PIP3 and downstream signaling pathways.
Biochemical and Physiological Effects:
8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one has been shown to have a variety of biochemical and physiological effects. In cellular studies, 8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one has been shown to inhibit cell proliferation and induce apoptosis (programmed cell death). It has also been shown to inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells to other parts of the body). In animal studies, 8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one has been shown to have antitumor effects and to improve insulin sensitivity.
Advantages and Limitations for Lab Experiments
8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one has several advantages for use in lab experiments. It is a potent and specific inhibitor of PI3Ks, which makes it a valuable tool for investigating the role of PI3Ks in cellular processes. It is also relatively easy to synthesize and can be used in a variety of experimental systems, including cell culture and animal models.
However, there are some limitations to the use of 8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one in lab experiments. It is a small molecule inhibitor, which means that it may not be able to penetrate cellular membranes or reach intracellular targets in some experimental systems. Additionally, 8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one has been shown to have off-target effects on other enzymes, which can complicate interpretation of experimental results.
Future Directions
There are several future directions for research involving 8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one. One area of interest is the development of more specific inhibitors of PI3Ks that can target individual isoforms of the enzyme. Another area of interest is the use of 8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy. Additionally, there is interest in exploring the use of 8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one in clinical trials for the treatment of cancer and other diseases.
Scientific Research Applications
8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one has been used extensively in scientific research as a tool to investigate various cellular processes. It is a potent inhibitor of phosphoinositide 3-kinases (PI3Ks), which are a family of enzymes that play a critical role in cell signaling pathways. By inhibiting PI3Ks, 8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one can block downstream signaling pathways and affect cellular processes such as proliferation, differentiation, and survival.
properties
IUPAC Name |
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(2-methoxyphenyl)chromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-3-24-10-12-25(13-11-24)14-18-20(26)9-8-17-22(27)19(15-29-23(17)18)16-6-4-5-7-21(16)28-2/h4-9,15,26H,3,10-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJGSVLTNYDANM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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